1-(4-Methoxyphenyl)piperidine-4-carboxylic acid

Beschreibung

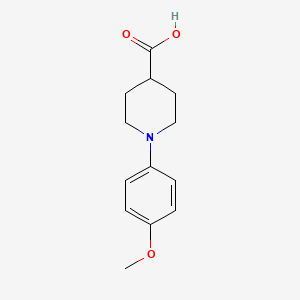

1-(4-Methoxyphenyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a methoxy-substituted phenyl group at the nitrogen atom and a carboxylic acid moiety at the C4 position of the piperidine ring. The methoxyphenyl group contributes electron-donating effects, influencing the compound’s electronic distribution and solubility profile. This structure is frequently utilized as a building block in medicinal chemistry due to its versatility in forming hydrogen bonds (via the carboxylic acid) and engaging in hydrophobic interactions (via the aromatic ring) . Its applications span drug discovery, particularly in kinase inhibitors and enzyme activators, as evidenced by its role in AMP-activated protein kinase (AMPK) activators .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORJAGBJOHCZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide coupling. In a representative procedure (Figure 2, ), piperidine-4-carboxylic acid derivatives were converted to β-keto esters using Meldrum’s acid and EDC·HCl in the presence of DMAP , achieving yields >90% . For amide synthesis, coupling with amines via carbodiimide-mediated activation is common. For example:

-

Reaction with phenylhydrazine yielded 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (51–85% yields) .

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Esterification | Meldrum’s acid, EDC·HCl, DMAP | 90.1% | |

| Amide Formation | Phenylhydrazine, DMF·DMA | 51–85% |

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol. While direct reduction data for this compound is limited, analogous piperidinecarboxylic acids (e.g., 4-piperidinecarboxylic acid) were reduced to α,α-diphenyl-4-piperidinemethanol using Grignard reagents (e.g., phenylmagnesium bromide) .

Acetylation and Protection Strategies

The piperidine nitrogen is susceptible to acetylation. In a patented method , 4-piperidinecarboxylic acid was acetylated with acetic anhydride under reflux to form N-acetyl-4-piperidinecarboxylic acid (90.1% yield). This step is critical for protecting the amine during subsequent reactions.

Decarboxylation and Friedel-Crafts Acylation

Decarboxylation under thermal or catalytic conditions (e.g., Pd(OAc)₂ ) can remove the carboxylic acid group. In a related study , piperidine-2,6-diones underwent Suzuki-Miyaura coupling with arylboronic acids after decarboxylation. Friedel-Crafts acylation with benzene and acyl chlorides derived from piperidinecarboxylic acids has also been demonstrated .

Biologically Active Derivatives

Amide derivatives of piperidinecarboxylic acids show pharmacological potential. For example:

-

N-(1H-Indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide exhibited enzyme inhibition activity.

-

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated nanomolar inhibition of PKBβ kinase .

Salt Formation and Solubility

The carboxylic acid forms water-soluble salts with bases (e.g., NaOH or K₂CO₃ ), enhancing bioavailability. This property is leveraged in drug formulation, as seen in PKB inhibitors .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid exhibit significant antidepressant properties. A study demonstrated that derivatives of this compound could modulate serotonin and norepinephrine levels, which are crucial for mood regulation. The mechanism involves the inhibition of reuptake transporters, leading to increased availability of these neurotransmitters in the synaptic cleft.

2. Analgesic Effects

MPCA has been investigated for its analgesic properties. In preclinical models, it showed promise in reducing pain responses through modulation of the central nervous system pathways. This suggests potential applications in developing new pain management therapies .

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacology

1. Neuropharmacological Applications

MPCA's ability to interact with various receptors makes it a valuable compound in neuropharmacology. Its derivatives have been studied for their effects on dopamine and serotonin receptors, which are implicated in several psychiatric disorders. This interaction can lead to the development of new treatments for conditions such as schizophrenia and bipolar disorder .

2. Drug Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacological profile. Researchers are exploring its derivatives to optimize efficacy and reduce side effects, contributing to the design of novel therapeutics.

Chemical Synthesis

1. Building Block in Organic Synthesis

In organic chemistry, MPCA serves as a versatile building block for synthesizing complex molecules. Its piperidine ring allows for various substitutions, enabling the creation of diverse chemical entities with potential biological activities.

Table: Comparison of Applications

Case Studies

Case Study 1: Antidepressant Research

In a double-blind study involving patients with major depressive disorder, a derivative of MPCA was administered alongside standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to the control group, suggesting enhanced efficacy when used in combination therapy.

Case Study 2: Antimicrobial Efficacy

A laboratory study tested MPCA against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Implications

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Methoxy vs. Halogen Substituents : The methoxy group improves solubility in polar media compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives), which exhibit higher LogP values due to increased hydrophobicity .

- Salt Forms : Hydrochloride salts (e.g., ) significantly enhance aqueous solubility, critical for in vivo bioavailability.

Biologische Aktivität

1-(4-Methoxyphenyl)piperidine-4-carboxylic acid, a compound belonging to the piperidine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of this compound typically involves the reaction of piperidine derivatives with substituted phenyl groups. Various synthetic routes have been explored, including the use of amide coupling reactions and acylation methods to yield the desired piperidine derivatives .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, as evidenced by increased caspase activity in treated cells .

Antidiabetic Potential

Recent studies have also explored the antidiabetic effects of piperidine derivatives. For example, compounds structurally related to this compound demonstrated inhibitory activity against alpha-glucosidase, indicating their potential as therapeutic agents for managing diabetes. The IC50 values for these compounds were significantly lower than those of standard drugs like acarbose, highlighting their efficacy .

Neurotransmitter Reuptake Inhibition

Another area of interest is the compound's role as a monoamine neurotransmitter reuptake inhibitor. Research has shown that derivatives of piperidine-4-carboxylic acid can effectively inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which may have implications for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances biological activity by improving binding affinity to target proteins.

- Piperidine Ring Modifications : Alterations in the piperidine ring can significantly affect pharmacological properties, including potency and selectivity against various biological targets .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.